

# 4-Bromo-1H-pyrazole-3-carboxamide CAS number and molecular structure

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## Compound of Interest

Compound Name:	4-Bromo-1H-pyrazole-3-carboxamide
Cat. No.:	B1290593

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## An In-depth Technical Guide to 4-Bromo-1H-pyrazole-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Bromo-1H-pyrazole-3-carboxamide**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, molecular structure, physicochemical properties, and key synthetic methodologies.

## Core Compound Information

CAS Number: 932-65-0[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Molecular Structure:

Caption: 2D molecular structure of **4-Bromo-1H-pyrazole-3-carboxamide**.

## Physicochemical and Computed Properties

The following table summarizes the key physicochemical and computed properties of **4-Bromo-1H-pyrazole-3-carboxamide**.

Property	Value	Source
Molecular Formula	C4H4BrN3O	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	189.998 g/mol	<a href="#">[3]</a>
Appearance	White Powder	<a href="#">[2]</a>
Density	2.0 ± 0.1 g/cm <sup>3</sup>	<a href="#">[4]</a>
Flash Point	215.3 ± 24.6 °C	<a href="#">[4]</a>

## Synthesis and Experimental Protocols

The synthesis of **4-Bromo-1H-pyrazole-3-carboxamide** is typically achieved through a two-step process starting from a suitable precursor. The first step involves the synthesis of the key intermediate, 4-Bromo-1H-pyrazole-3-carboxylic acid, followed by its amidation.

### Step 1: Synthesis of 4-Bromo-1H-pyrazole-3-carboxylic acid (CAS: 13745-17-0)

Method: Oxidation of 4-bromo-3-methylpyrazole[\[6\]](#)

This method involves the oxidation of 4-bromo-3-methylpyrazole using a strong oxidizing agent like potassium permanganate.

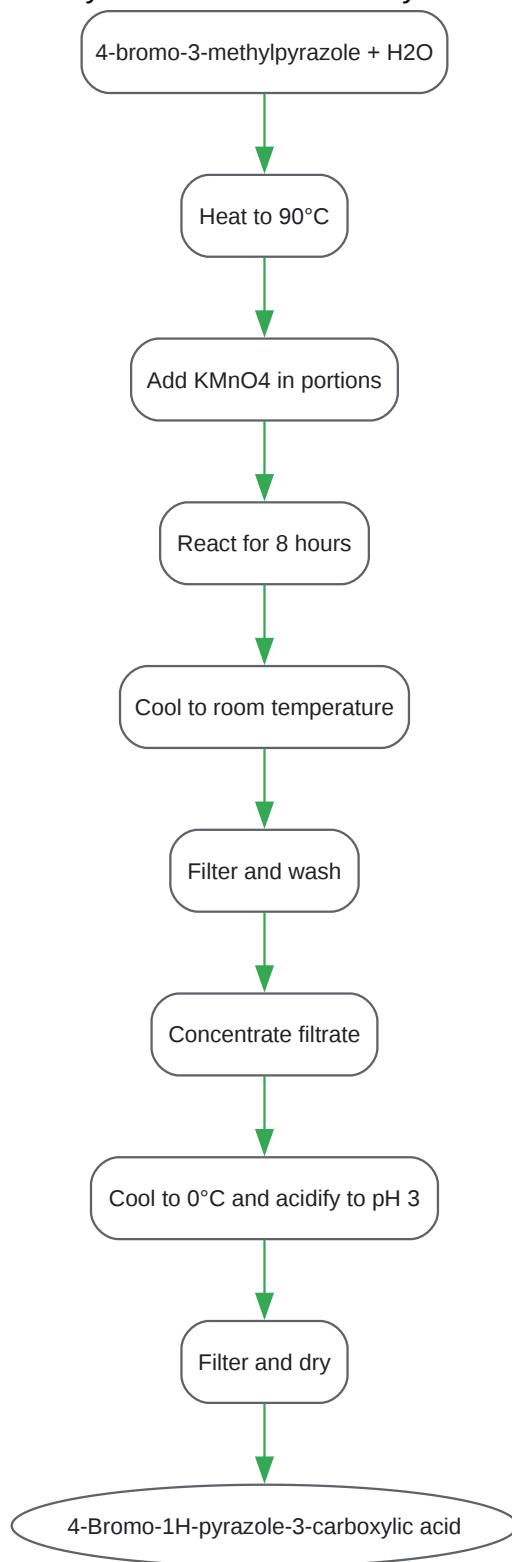
Experimental Protocol:

- To a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-bromo-3-methylpyrazole (0.05 mol) and 200 mL of water.
- Stir the mixture and heat to 90°C.
- Add potassium permanganate (0.15 mol) in portions over a period of time, maintaining the reaction temperature.
- Continue the reaction for 8 hours.[\[6\]](#)
- After the reaction is complete, cool the mixture to room temperature.

- Filter the mixture to remove manganese dioxide and wash the filter cake with water.
- Concentrate the filtrate to approximately 30 mL.
- Cool the concentrated solution to 0°C and adjust the pH to 3 with concentrated hydrochloric acid to precipitate the product.
- Filter the solid, wash with cold water, and dry to obtain 4-Bromo-1H-pyrazole-3-carboxylic acid. The reported yield for this method is 64.2%.[\[6\]](#)

The following diagram illustrates the workflow for the synthesis of the carboxylic acid intermediate.

## Workflow for the Synthesis of the Carboxylic Acid Intermediate

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Caption: Synthesis workflow for 4-Bromo-1H-pyrazole-3-carboxylic acid.

## Step 2: Amidation of 4-Bromo-1H-pyrazole-3-carboxylic acid

Method: Conversion to Acid Chloride followed by Ammonolysis

This is a standard and effective method for converting a carboxylic acid to a primary amide.

Experimental Protocol:

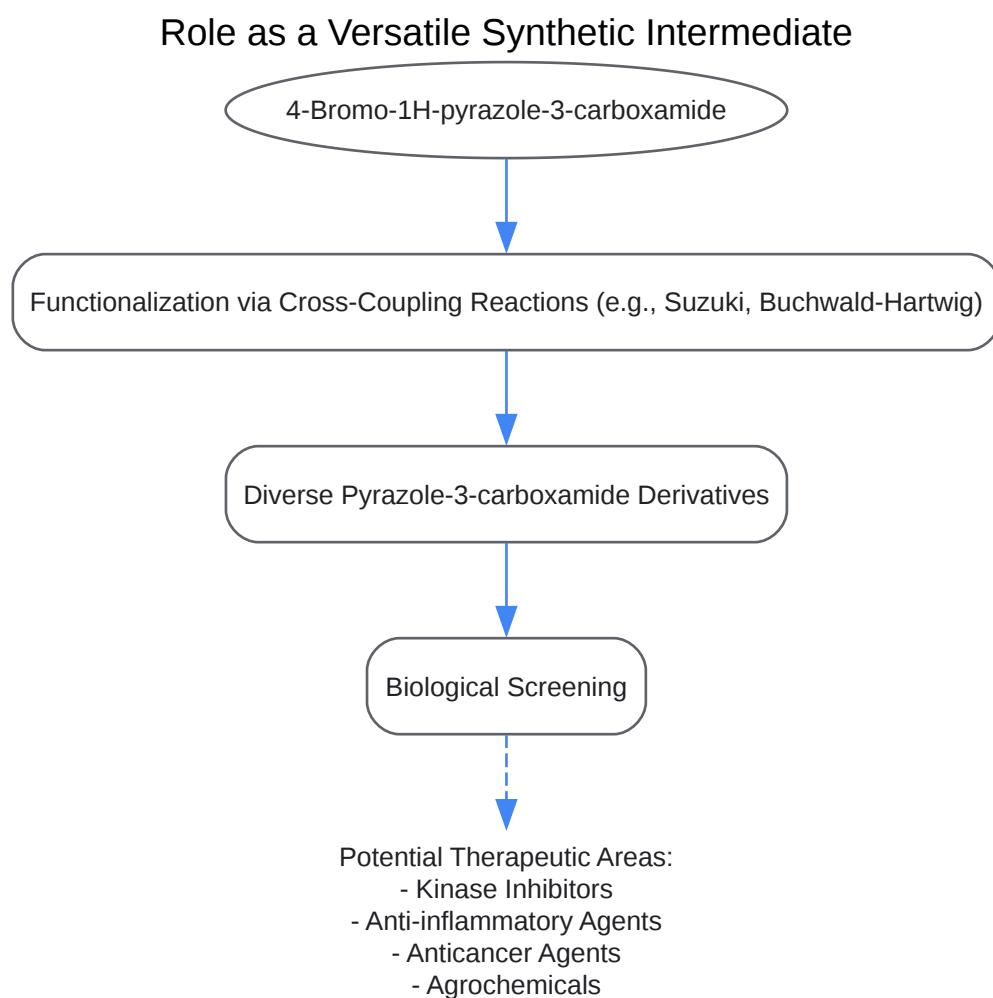
- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-Bromo-1H-pyrazole-3-carboxylic acid (1 equivalent) in an excess of thionyl chloride ( $\text{SOCl}_2$ ).
- Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
- After the reaction is complete, remove the excess thionyl chloride under reduced pressure.
- Dissolve the resulting crude acid chloride in a suitable anhydrous solvent (e.g., dioxane or THF).
- Cool the solution in an ice bath and slowly add a concentrated aqueous solution of ammonia (an excess) with vigorous stirring.
- Allow the reaction mixture to warm to room temperature and stir for several hours.
- If a precipitate forms, filter the solid, wash it with cold water, and dry it to obtain **4-Bromo-1H-pyrazole-3-carboxamide**. If no precipitate forms, the product can be extracted from the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

## Applications in Drug Discovery and Medicinal Chemistry

Pyrazole derivatives are a significant class of compounds in pharmaceutical research due to their wide range of biological activities.<sup>[6]</sup> While specific biological data for **4-Bromo-1H-pyrazole-3-carboxamide** is not extensively documented in publicly available literature, its structural motifs are present in many biologically active molecules.

The pyrazole ring is a key pharmacophore, and the bromo- and carboxamide- functionalities at the 4- and 3-positions, respectively, make this compound a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom can be readily functionalized through various cross-coupling reactions, allowing for the introduction of diverse substituents to explore the chemical space around the pyrazole core.

The following diagram illustrates the role of **4-Bromo-1H-pyrazole-3-carboxamide** as a key intermediate in the synthesis of diverse molecular scaffolds.



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Caption: Role of **4-Bromo-1H-pyrazole-3-carboxamide** in medicinal chemistry.

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